molecular formula C9H11NO2 B1315353 Propyl picolinate CAS No. 98996-05-5

Propyl picolinate

Cat. No.: B1315353
CAS No.: 98996-05-5
M. Wt: 165.19 g/mol
InChI Key: ZGFCDUKAUBQIBH-UHFFFAOYSA-N
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Description

Propyl picolinate (CAS Number 98996-05-5) is an ester derivative of picolinic acid with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is characterized by a density of 1.075 g/cm³ and a boiling point of 260.3°C at 760 mmHg . Its structure can be represented by the Canonical SMILES notation CCCOC(=O)C1=CC=CC=N1 . As an ester of picolinic acid, a endogenous metabolite of the L-tryptophan-kynurenine pathway, this compound is of significant interest in biochemical research . Picolinic acid is known for its role as a metal chelator, forming stable complexes with various metals such as chromium, which are used to study mineral absorption and metabolism . This property makes picolinate derivatives valuable for investigating metabolic pathways, glucose metabolism, and insulin signaling in experimental models. Researchers utilize this compound and its analogs as tools in areas such as coordination chemistry, the development of bioactive metal complexes, and metabolic studies. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFCDUKAUBQIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477342
Record name Propyl picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98996-05-5
Record name Propyl picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Routes and Methodological Advancements for Propyl Picolinate

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification represent the most conventional and widely employed methods for the synthesis of esters like propyl picolinate (B1231196). These strategies involve the direct reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group of an existing ester with another alcohol.

Acid-Catalyzed Esterification of Picolinic Acid with Propanol (B110389)

The acid-catalyzed esterification of picolinic acid with propanol is a standard method for producing propyl picolinate. This reaction typically involves heating a mixture of picolinic acid and an excess of propanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The catalyst protonates the carbonyl oxygen of the picolinic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the propanol.

A key aspect of this process is the removal of water, a byproduct of the reaction, to shift the equilibrium towards the formation of the ester and achieve high yields. google.com This is often accomplished by azeotropic distillation. For instance, using benzene (B151609) as an azeotrope-forming agent, the water-propanol-benzene azeotrope boils at a lower temperature than any of the individual components, allowing for its continuous removal and driving the esterification to completion. google.com

Research has also explored the use of solid acid catalysts to simplify product purification and catalyst recovery. A picolinic acid-12-molybdophosphoric acid hybrid catalyst (PI-HPM) has shown excellent catalytic activity in the esterification of various carboxylic acids, including those with structures similar to picolinic acid, with alcohols like n-propanol. scielo.br This heterogeneous catalyst can be easily separated from the reaction mixture by centrifugation, offering a more environmentally friendly and efficient alternative to traditional mineral acids. scielo.br

Table 1: Comparison of Catalysts for Esterification of Picolinic Acid with Propanol

Catalyst Catalyst Type Advantages Disadvantages
Sulfuric Acid Homogeneous High catalytic activity. google.com Corrosive, difficult to separate from product. scielo.br
Hydrochloric Acid Homogeneous Effective catalyst. google.com Corrosive, separation challenges. scielo.br
PI-HPM Heterogeneous High activity, easy separation, reusable. scielo.br May require specific reaction conditions.

Alcoholysis of Picolinoyl Halides or Activated Picolinates with Propanol

An alternative to direct acid-catalyzed esterification is the alcoholysis of more reactive picolinic acid derivatives, such as picolinoyl halides (e.g., picolinoyl chloride) or other activated picolinates. This method generally proceeds under milder conditions and often does not require a strong acid catalyst.

Picolinoyl chloride can be reacted with propanol to yield this compound. However, the synthesis of picolinoyl chloride itself can be problematic, often yielding the hydrochloride salt which has limited solubility in inert solvents. nih.gov To circumvent this, the reaction can be carried out in the presence of a base, such as triethylamine, in a solvent like anhydrous benzene to neutralize the HCl formed during the reaction. sci-hub.se

Another approach involves the use of "active esters" of picolinic acid. These are esters with good leaving groups, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, which are highly reactive towards nucleophiles like propanol. nih.gov These active esters can be synthesized by coupling picolinic acid with the corresponding alcohol (p-nitrophenol or N-hydroxysuccinimide) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The subsequent reaction with propanol would then readily produce this compound.

Transesterification Processes Involving Propyl Alcohol

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org To synthesize this compound via this method, an existing ester of picolinic acid (e.g., methyl picolinate or ethyl picolinate) is reacted with an excess of propanol. This reaction is also typically catalyzed by either an acid or a base. libretexts.org

The use of a large excess of propanol helps to drive the equilibrium towards the formation of the desired this compound. libretexts.org Acid catalysts, such as sulfuric acid or superacids like triflic acid, can be employed, with stronger acids often favoring the formation of the transesterified product. google.com Base-catalyzed transesterification is also a common method.

Recent research has explored various catalytic systems to improve the efficiency and selectivity of transesterification reactions. For example, InI3 has been shown to be an effective catalyst for the transesterification of esters with alcohols. researchgate.net The choice of catalyst can significantly impact the reaction conditions and the yield of the final product.

Multi-Component Reactions for Picolinate Ester Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, including picolinate esters, in a single step from three or more starting materials. nih.govtcichemicals.com This approach is characterized by high atom economy and the ability to generate diverse molecular scaffolds rapidly. nih.gov

Catalyst-Mediated Condensation Pathways

Recent advancements have demonstrated the synthesis of picolinate derivatives through catalyst-mediated multi-component condensation reactions. nih.govresearchgate.net One such method involves the reaction of an aldehyde, ammonium (B1175870) acetate (B1210297), malononitrile, and a 2-oxoalkanoate (like ethyl 2-oxopropanoate) in the presence of a suitable catalyst. nih.govresearchgate.net While this specific reaction directly yields substituted picolinates, the underlying principles can be adapted for the synthesis of various picolinate esters.

A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed to facilitate this type of multi-component reaction. nih.govresearchgate.netrsc.org The reaction proceeds at ambient temperature in ethanol, highlighting the efficiency and mild conditions offered by this catalytic system. nih.govresearchgate.net The catalyst's high stability and recyclability are additional advantages of this methodology. nih.gov

Table 2: Key Reactants in a Multi-Component Synthesis of Picolinate Derivatives

Reactant Role in the Reaction
Aldehyde Provides the C4 substituent on the picolinate ring. nih.govresearchgate.net
Ammonium Acetate Acts as the nitrogen source for the pyridine (B92270) ring. nih.govresearchgate.net
Malononitrile Contributes to the formation of the pyridine ring. nih.govresearchgate.net
Ethyl 2-oxopropanoate Forms the ester and part of the picolinate backbone. nih.govresearchgate.net

The proposed mechanism for this reaction involves a cascade of elementary steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and oxidation to form the final picolinate product. nih.gov

Investigations into Anomeric-Based Oxidation Mechanisms

A fascinating aspect of certain multi-component reactions for picolinate synthesis is the involvement of a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. rsc.orgresearchgate.net The anomeric effect, which describes the influence of functional groups and reaction conditions on oxidation-reduction processes, plays a crucial role in the final step of the picolinate ring formation. nih.govresearchgate.netrsc.org

In the context of the multi-component reaction catalyzed by UiO-66(Zr)-N(CH2PO3H2)2, the final step of the proposed mechanism involves an anomeric-based oxidation, which occurs without the need for an external oxidizing agent. nih.govrsc.org This highlights the intrinsic oxidative potential within the reaction system, driven by the specific arrangement of functional groups in the reaction intermediates and the catalytic environment. The use of catalysts with specific functionalities, such as phosphorous acid tags in UiO-66(Zr)-N(CH2PO3H2)2, is thought to be key in promoting this anomeric-based oxidation at ambient temperatures. rsc.orgnih.gov

The investigation into such mechanisms is at the forefront of synthetic methodology, offering greener and more efficient pathways for the synthesis of picolinates and other heterocyclic compounds.

Functionalization and Derivatization of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient system, a characteristic that governs its reactivity towards various functionalization reactions. beilstein-journals.org This inherent electronic nature makes it a target for specific chemical modifications.

Alkylation and Halogenation at Specific Ring Positions

The introduction of alkyl and halogen substituents onto the pyridine ring of picolinate esters is a key strategy for creating new molecular frameworks.

Alkylation: The direct C-4 alkylation of pyridines has historically been a challenge in synthetic chemistry. nih.gov However, methods have been developed to achieve this with high regioselectivity. One approach involves the use of a fumarate-based blocking group, which enables Minisci-type decarboxylative alkylations to occur selectively at the C-4 position under acid-free conditions. nih.govchemrxiv.org While this has been demonstrated on pyridine itself, the principle is applicable to substituted pyridines like picolinate esters. For instance, N-alkylation of ethyl picolinate with 1,3-propanesultone in acetonitrile (B52724) has been reported to proceed with high yield. Another strategy involves the alkylation of indolylpicolinates, where a tert-butyl indolylpicolinate is treated with an alkyl iodide or bromide in the presence of cesium carbonate to achieve N-alkylation of the indole (B1671886) moiety. rsc.org

Halogenation: Halogenation of picolinic acid derivatives can be achieved through various methods. Decarboxylative halogenation, also known as the Hunsdiecker–Borodin process, involves the conversion of carboxylic acids to organic halides. acs.org This method has been applied to heteroaromatic carboxylic acids like nicotinic acid. acs.org However, the reaction has limitations, including sensitivity to moisture. acs.org For picolinate esters, direct halogenation on the pyridine ring can be challenging. An alternative is to start with a pre-halogenated pyridine derivative. For example, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid can be synthesized and subsequently used to produce various derivatives. google.com The common names for simple alkyl halides consist of the alkyl group name followed by the halogen stem with an "-ide" ending (e.g., propyl bromide). libretexts.org The IUPAC nomenclature uses prefixes like "bromo-" with the parent alkane name (e.g., 1-bromopropane). libretexts.org

Table 1: Examples of Alkylation and Halogenation Reactions on Picolinate Scaffolds

Reaction TypeSubstrateReagentsProductKey FindingsReference
N-AlkylationEthyl picolinate1,3-propanesultone, MeCNN-alkylated pyridinium (B92312) sulfonateReaction in boiling acetonitrile resulted in a 74% yield.
N-Alkylation (Indole)tert-butyl indolylpicolinateAlkyl iodide/bromide, Cs₂CO₃, DMFtert-butyl N-alkyl indolylpicolinateEffective method for alkylating the indole nitrogen attached to a picolinate ring. rsc.org
Decarboxylative Bromination (related acid)Nicotinic acid / Silver saltHgO, BromineBromopyridineDemonstrates feasibility on a related heteroaromatic acid, though yields can be low for picolinates. acs.org

Regioselective Introduction of Additional Substituents

Achieving regioselectivity is crucial when introducing new functional groups to the pyridine ring to avoid the formation of isomeric mixtures. chemrxiv.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at positions activated by electron-withdrawing groups like the ester in this compound. vulcanchem.com The presence of the ester at the 2-position directs functionalization to other specific sites on the ring. For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups. researchgate.net The use of directing groups is a common strategy to control the position of substitution. For instance, a picolinamide (B142947) auxiliary can direct γ-functionalization of amines. researchgate.net

The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. chemrxiv.org By using a blocking group strategy, such as one derived from maleic acid, the Minisci reaction can be directed to the C-4 position of the pyridine ring with high selectivity. nih.govchemrxiv.org This approach allows for the introduction of alkyl groups from carboxylic acids using radical-based mechanisms. nih.gov

Furthermore, Sonogashira cross-coupling reactions, catalyzed by palladium complexes, have been used to introduce alkyne substituents onto quinazoline (B50416) rings, a strategy that can be conceptually applied to picolinate systems. nih.gov For example, tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate was coupled with alkynes using a copper-free Pd/PtBu₃ catalytic system. nih.gov

Table 2: Methods for Regioselective Functionalization of Pyridine Rings

MethodCatalyst/ReagentTarget PositionDescriptionReference
Minisci Reaction with Blocking GroupAgNO₃, (NH₄)₂S₂O₈C-4A maleate-derived blocking group directs decarboxylative alkylation to the C-4 position. nih.govchemrxiv.org
Directed C-H ArylationPalladium acetateγ-position to an amineA picolinic acid auxiliary directs the functionalization. researchgate.net
Suzuki CouplingPd(dba)₂, P(o-tol)₃C-5Used to couple tert-butyl 5-bromopicolinate with an indolyl boronate ester. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

The efficient synthesis of this compound and its derivatives relies heavily on the optimization of reaction parameters to maximize yield and minimize side products.

Key factors that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of picolinamides via the Ritter reaction, optimization of the base, additives, and solvent is necessary to achieve the best results. researchgate.net Similarly, in a copper-catalyzed photoredox synthesis of α-keto esters, the amount of picolinic acid used as a ligand was found to be crucial; 1.0 equivalent provided the optimal yield, while increasing or decreasing the amount led to lower yields. rsc.org

The development of continuous flow reactors offers a method for process intensification. For the direct amidation of methyl picolinate, a high-pressure, high-temperature continuous flow reactor (200 °C, 50 bar) was used to achieve an efficient, safe, and scalable synthesis. This approach circumvents the limitations of traditional batch processing.

In the synthesis of picolinamide-based sulfobetaines, reaction conditions were studied to improve yields. The reaction of ethyl picolinate with 1,3-propanesultone in boiling acetonitrile gave a 74% yield, while a one-pot synthesis involving subsequent ammonolysis increased the final product yield to 89%.

Table 3: Optimization of Reaction Conditions for Picolinate Derivatives

ReactionOptimized ParameterConditionYield/OutcomeReference
Copper-catalyzed α-keto ester synthesisLigand amount (2-picolinic acid)1.0 equivalentOptimal yield (not specified for propyl ester) rsc.org
Sulfobetaine synthesis from ethyl picolinateSolvent and ProcedureBoiling acetonitrile74% yield for the initial alkylation step.
Sulfobetaine synthesis from ethyl picolinateProcedureOne-pot synthesis with ammonolysis89% overall yield.
Direct amidation of methyl picolinateReactor Type and ConditionsContinuous flow reactor, 200 °C, 50 barEfficient, safe, and scalable synthesis.

Iii. Advanced Spectroscopic and Structural Characterization of Propyl Picolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. tjnpr.org It operates on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and absorb electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), provides insight into the chemical environment of the nucleus.

¹H NMR spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). The spectrum of propyl picolinate (B1231196) displays distinct signals corresponding to the protons of the propyl group and the picolinate ring.

The propyl group protons appear as three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the oxygen atom (OCH₂). The picolinoyl moiety's aromatic protons typically appear as four distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the nitrogen atom.

Table 1: ¹H NMR Chemical Shift Data for Propyl Picolinate

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-6 (Pyridine) 8.70 d 4.7
H-3 (Pyridine) 8.13 d 7.9
H-4 (Pyridine) 7.86 td 7.7, 1.8
H-5 (Pyridine) 7.46 ddd 7.5, 4.8, 1.1
O-CH₂ (Propyl) 4.31 t 6.7
CH₂ (Propyl) 1.81 sextet 7.1

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In the spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbonyl carbon of the ester group is typically found significantly downfield. The carbons of the pyridine (B92270) ring appear in the aromatic region, while the propyl group carbons are observed in the upfield aliphatic region.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
C=O (Ester) 165.5
C-2 (Pyridine) 149.9
C-6 (Pyridine) 148.4
C-4 (Pyridine) 137.1
C-3 (Pyridine) 126.8
C-5 (Pyridine) 124.9
O-CH₂ (Propyl) 66.8
CH₂ (Propyl) 22.1

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions.

While standard 1D NMR techniques like ¹H and ¹³C NMR are powerful, more complex molecules often require advanced methods for complete structural assignment. core.ac.uk Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between protons and carbons. mdpi.comweebly.com

For specific applications involving metal complexes of picolinate esters, specialized NMR techniques can be employed. For instance, Diffusion-Ordered Spectroscopy (DOSY) can be used to separate the NMR signals of different species in a mixture based on their diffusion rates, which is useful for studying complex formation. In cases where this compound is used as a ligand for gallium, ⁷¹Ga NMR could potentially provide direct information about the coordination environment of the gallium center.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman spectroscopy, probes the vibrational modes of molecules. jasco-global.com The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the energy required to excite these vibrations, providing a fingerprint of the functional groups present in the molecule.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong C=O stretching vibration of the ester group. Other significant bands include C-H stretching vibrations of the aliphatic propyl group and the aromatic pyridine ring, as well as C-O stretching and C-N stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (Aromatic) ~3100-3000 Medium-Weak
C-H stretch (Aliphatic) ~2960-2850 Medium
C=O stretch (Ester) ~1725 Strong
C=C, C=N stretch (Aromatic Ring) ~1600-1450 Medium
C-O stretch (Ester) ~1300-1100 Strong

Note: Data is illustrative and may vary based on the physical state of the sample (e.g., liquid film, KBr pellet).

Raman spectroscopy provides complementary information to FT-IR. mdpi.com While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. spectroscopyonline.com Vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C=C double bonds, which often give strong Raman signals. The technique is also adept at identifying dixanthogen (B1670794) formation on the surface of sulfides when using collectors like propyl xanthate. dbc.wroc.pl

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass with high accuracy. innovareacademics.in Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. innovareacademics.in This precision is vital for confirming the molecular formula of newly synthesized batches of this compound or for identifying it in complex mixtures.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve mass resolutions high enough to measure the mass of a molecule to several decimal places. innovareacademics.in This capability allows for the direct determination of the elemental formula from the measured mass. For instance, the high-resolution mass spectrum of a related compound, 1-phenylpropyl 5-cyanopicolinate, has been successfully determined, showcasing the utility of this technique in characterizing picolinate derivatives. rsc.org

Table 1: Theoretical vs. Experimentally Determined Masses for Picolinate Derivatives using HRMS

CompoundMolecular FormulaTheoretical Mass (m/z)Experimental Mass (m/z)Reference
1-phenylpropyl 5-cyanopicolinateC₁₆H₁₄N₂O₂[Calculated Value][Measured Value] rsc.org
This compoundC₉H₁₁NO₂[Calculated Value][To be determined]

Note: Specific experimental HRMS data for this compound was not available in the searched literature. The table structure is provided as a template for how such data would be presented.

Hyphenated techniques, which couple a separation method with a detection method, are essential for modern analytical chemistry. nih.govijsrtjournal.com High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a prime example, offering both separation of components in a mixture and their subsequent identification by mass analysis. ijpsjournal.com This is particularly useful for assessing the purity of this compound samples and for identifying any potential impurities or degradation products.

Electrospray Ionization (ESI) is a soft ionization technique often used as the interface between HPLC and MS (ESI-MS). rjpn.org It allows for the ionization of molecules directly from the liquid phase into the gas phase, making it highly compatible with HPLC. rjpn.org This technique is particularly valuable for the analysis of moderately polar compounds like this compound, enabling their sensitive detection and confirmation of their molecular weight. The combination of HPLC with ESI-MS provides a robust method for both qualitative and quantitative analysis, ensuring the identity and purity of this compound in research and quality control settings. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular architecture, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the molecular structure of a compound in its crystalline form. uhu-ciqso.es To perform SC-XRD, a single, high-quality crystal of the target compound, in this case, this compound, is required. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed three-dimensional model of the molecule.

Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD and is used to analyze polycrystalline or powdered samples. creative-biostructure.com In PXRD, a sample containing a large number of small, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample. sgservice.com.twresearchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. rsc.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org For organic molecules like this compound, the most common electronic transitions observed in the UV-Vis range are π → π* and n → π* transitions. uu.nl

The pyridine ring in this compound contains both π electrons and non-bonding (n) electrons on the nitrogen atom, making it a chromophore that absorbs UV light. msu.edu The ester group can also influence the electronic transitions. The UV-Vis spectrum, a plot of absorbance versus wavelength, can provide information about the conjugated system within the molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic parameters that can be used for qualitative identification and quantitative analysis. The study of electronic transitions through UV-Vis spectroscopy helps in understanding the electronic structure of this compound. uu.nl

Table 2: Summary of Spectroscopic and Crystallographic Techniques for this compound Analysis

TechniqueInformation ObtainedApplication for this compound
HRMSAccurate mass and elemental compositionUnambiguous identification and formula confirmation
HPLC-MSSeparation of mixtures, molecular weight of componentsPurity assessment and impurity identification
SC-XRDPrecise 3D molecular structure, bond lengths, bond anglesDetermination of solid-state conformation and packing
PXRDCrystalline phase identification, polymorphismQuality control and characterization of bulk material
UV-Vis SpectroscopyElectronic transitions, chromophore identificationUnderstanding electronic structure and quantification

Iv. Coordination Chemistry of Propyl Picolinate As a Ligand

Chelation Modes and Ligand Properties

The coordination of propyl picolinate (B1231196) to metal centers is primarily dictated by the presence of a pyridine (B92270) nitrogen atom and the ester oxygen atoms, which can act as donor sites. This allows for multiple modes of chelation, with the specific mode often influenced by the metal ion and the reaction conditions.

The most common chelation mode for picolinate esters, including propyl picolinate, is N,O-bidentate coordination. In this arrangement, the ligand binds to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the ester group, forming a stable five-membered chelate ring. nih.govresearchgate.net This mode of coordination is observed in numerous transition metal complexes. For instance, in complexes with palladium(II), the picolinate ligand and its derivatives typically exhibit N,O-bidentate chelation. researchgate.netcsic.es This coordination is also seen in nickel(II) complexes, where the picolinate anion coordinates to the metal center in a μ2-N,O chelating fashion. researchgate.net Similarly, in certain mercury(II) complexes, both the picolinate ion and the picolinic acid molecule can bind in an N,O-bidentate manner. nih.gov The formation of these stable five-membered rings is a significant driving force for this coordination mode. nih.gov

In more complex systems, this compound can exhibit N,O,O'-tridentate coordination. This occurs when the ligand coordinates to a metal ion through the pyridine nitrogen and both oxygen atoms of the carboxylate group. This mode of coordination is particularly noted in the formation of polymeric structures. For example, in a one-dimensional coordination polymer of mercury(II), the picolinate ion acts as both a chelating and a bridging ligand, utilizing the pyridine nitrogen and one carboxylate oxygen for chelation and the second carboxylate oxygen to bridge to an adjacent mercury(II) ion. researchgate.netmdpi.com This results in a chain-like structure where the picolinate ligand effectively links the metal centers. mdpi.com This tridentate behavior highlights the versatility of the picolinate moiety in constructing higher-order supramolecular assemblies.

N,O,O'-Tridentate Coordination in Complex Systems

Synthesis and Characterization of Metal-Propyl Picolinate Complexes

The synthesis of metal complexes with this compound as a ligand has been explored with a range of metals, leading to the formation of diverse and structurally interesting compounds.

This compound and its parent picolinic acid readily form complexes with various transition metals.

Mercury(II): Mercury(II) complexes with picolinate derivatives, including esters like this compound, have been synthesized and characterized. nih.govmdpi.comresearchgate.net These complexes can be monomeric or polymeric, depending on the reaction conditions and the solvent used. nih.govmdpi.com For example, a one-dimensional coordination polymer of mercury(II) chloride with picolinate features bridging N,O,O'-picolinate ions. mdpi.com

Iridium(III): Iridium(III) complexes containing picolinate as an ancillary ligand are of significant interest due to their photophysical properties. rsc.orgacs.org These complexes are often synthesized by reacting a chloro-bridged iridium(III) dimer with picolinic acid or its esters. acs.org The picolinate ligand influences the electronic properties and emission characteristics of the complex. rsc.orgacs.org

Palladium(II): Palladium(II) complexes with picolinate ligands have been prepared and studied for their catalytic activity. researchgate.netcsic.es The synthesis can involve the reaction of a palladium precursor, such as palladium acetate (B1210297), with the picolinate ligand. csic.es The resulting complexes often feature the picolinate ligand coordinated in a bidentate fashion. researchgate.net

Silver(II): While less common, silver complexes with picolinate ligands have been reported. The coordination typically involves the N,O-bidentate chelation of the picolinate ligand to the silver center. rsc.org

Table 1: Examples of Transition Metal Complexes with Picolinate Ligands

Metal Ion Complex Type Coordination Mode Reference
Hg(II) Polymeric N,O,O'-tridentate mdpi.com
Ir(III) Mononuclear N,O-bidentate rsc.orgacs.org
Pd(II) Mononuclear N,O-bidentate researchgate.netcsic.es

This compound and related picolinate ligands also form complexes with lanthanides and main group metals.

Gallium(III): Gallium(III) complexes with picolinate ligands have been synthesized and characterized. acs.orgnih.govnih.gov In these complexes, the picolinate arms can coordinate to the Ga(III) ion, in some cases fully occupying the octahedral coordination geometry. acs.orgnih.gov The synthesis is often a straightforward one-step procedure. nih.gov

Table 2: Examples of Lanthanide and Main Group Metal Complexes with Picolinate Ligands

Metal Ion Ligand System Key Findings Reference
Ga(III) Tripodal picolinate ligand Picolinate arms coordinate to Ga(III) in a symmetrical manner. acs.orgnih.gov
Mn(II) Mixed-ligand with picolinate Picolinate coordinates in a bidentate fashion. researchgate.net
Lu(III) Pyclen with picolinate arms Picolinate moiety may not coordinate in certain complex structures. acs.org

Structural Diversity of Metal-Propyl Picolinate Architectures (e.g., Mononuclear, Polymeric)

The coordination of this compound to metal centers can result in a fascinating diversity of structural architectures, ranging from simple discrete molecules (mononuclear) to extended, repeating networks (polymeric). The final structure is heavily influenced by the coordination potential of the picolinate moiety, the nature of the metal ion, and the reaction conditions, particularly the solvent used. mdpi.comnih.gov

This compound, like its parent picolinic acid, typically acts as a chelating N,O-bidentate ligand, binding to a metal ion through the pyridine nitrogen and a carboxylate oxygen atom. mdpi.comtandfonline.com This chelation forms a stable five-membered ring. However, the carboxylate group possesses the ability to bridge between two metal centers. This flexibility in coordination modes is the primary driver for structural diversity.

Mononuclear Architectures : When the this compound ligand solely acts as a chelating agent to a single metal center, mononuclear complexes are formed. In these discrete structures, the coordination sphere of the metal is completed by other ligands or solvent molecules. For instance, studies on mercury(II) halides with picolinic acid and its esters (including n-propyl picolinate) have shown that in alcohol solutions (methanol or ethanol), mononuclear species are favored. mdpi.comnih.gov An example is the complex [HgCl(pic)(picH)], where one picolinate ion and one neutral picolinic acid molecule coordinate to a single mercury center, resulting in a mononuclear unit. mdpi.comresearchgate.net

Polymeric Architectures : If the picolinate group utilizes its bridging capability, it can link metal centers together to form one-, two-, or three-dimensional coordination polymers. mdpi.comresearchgate.net For example, the reaction of mercury(II) chloride with picolinic acid in an aqueous solution yields a one-dimensional (1-D) coordination polymer, {[HgCl(pic)]}n. mdpi.comnih.gov In this structure, the picolinate ion acts as both a chelating and a bridging ligand, connecting adjacent mercury(II) ions into an extended chain. mdpi.comresearchgate.net The potential for this compound to form such polymeric structures is well-established in the literature for related picolinate esters. mdpi.com The choice of anions and their ability to bridge can also contribute to the formation of polymeric networks. researchgate.netresearchgate.net

The ability to control the dimensionality of the final product, switching between mononuclear and polymeric forms by simply changing the reaction solvent, highlights the rich structural chemistry of metal-picolinate systems. mdpi.comnih.gov

Investigation of Metal-Ligand Bonding and Coordination Geometries

The interaction between metal ions and this compound gives rise to specific coordination geometries, which can be characterized by analyzing the bond lengths and angles within the coordination polyhedron.

X-ray crystallography provides precise data on the spatial arrangement of atoms in metal-propyl picolinate complexes. The bond lengths and angles are indicative of the strength and nature of the metal-ligand interactions and the degree of distortion from idealized geometries.

The metal-ligand bond lengths are influenced by factors such as the identity of the metal ion, its oxidation state, and the trans effect, where a strongly donating ligand weakens the bond to the ligand in the trans position. rsc.org In iridium(III) complexes, the Ir–N bond trans to a carbon atom of a cyclometallating ligand is significantly longer (e.g., ~2.13 Å) than the other Ir–N bonds (~2.04 Å) due to the strong trans effect of the carbanion donor. rsc.org

The table below presents selected bond parameters from various metal-picolinate complexes, which serve as representative models for what can be expected in this compound systems.

Complex TypeMetal-Ligand BondBond Length (Å)Ligand Bite Angle (°)Coordination GeometryRef
Mercury(II) PicolinateHg–N~2.4-2.568.4 - 71.7Distorted Square Pyramidal mdpi.com
Hg–O~2.4-2.5 mdpi.com
Iridium(III) PicolinateIr–N (trans to C)~2.13~78Distorted Octahedral rsc.org
Ir–N (trans to N)~2.04 rsc.org
Ir–O~2.15 chemrxiv.org
Europium(III) PicolinateEu–N2.5918(11)< 70Distorted Square Antiprism nih.gov
Eu–O2.4184(9) nih.gov
Copper(II) PicolinateCu–N (equatorial)~2.04~80Distorted Square Pyramidal nih.gov
Cu–O (equatorial)~1.96 nih.gov

This table is generated based on data from the provided text.

These structural parameters are crucial for understanding the electronic properties and reactivity of the complexes. The pressure-induced decrease in metal-ligand bond lengths, for instance, can significantly alter the electronic states and luminescent properties of a complex. umontreal.ca

Stereochemistry is a vital aspect of coordination chemistry, dealing with the three-dimensional arrangement of ligands around a central metal ion. ntu.edu.sg For metal-propyl picolinate systems, particularly those with octahedral geometry, several stereochemical possibilities exist.

Geometric Isomerism : When two or more different ligands are present, or when a multidentate ligand like this compound coordinates, different spatial arrangements, known as geometric isomers, can arise. ntu.edu.sg For a complex with two bidentate this compound ligands and two other monodentate ligands (e.g., [M(propyl-pic)₂X₂]), the two picolinate ligands can be positioned adjacent to each other (cis) or opposite each other (trans). ntu.edu.sg The cis isomer has C₂ symmetry, while the trans isomer may have higher symmetry, such as D₂h.

Optical Isomerism (Enantiomers) : Octahedral complexes that are chiral (lacking a mirror plane) can exist as a pair of non-superimposable mirror images called enantiomers. ntu.edu.sg For example, a cis-[M(propyl-pic)₂X₂] complex is chiral and would exist as a pair of enantiomers, designated as delta (Δ) and lambda (Λ). The reaction of picolinic acid with a dimeric iridium precursor results in a racemic mixture of the Δ and Λ isomers of the final octahedral complex. rsc.org The rigid framework of some ligands can be used to control the stereochemical outcome of a reaction, leading to highly specific isomers. rsc.org

Conformational Isomerism : The flexible propyl group of the ligand can adopt different conformations, which may influence the crystal packing and, to a lesser extent, the properties of the complex in solution. Furthermore, the chelate rings themselves can have different conformations, although the five-membered ring formed by picolinate is relatively planar. nih.gov

The specific stereoisomer formed can have a significant impact on the chemical and physical properties of the complex, including its interaction with other chiral molecules, which is of particular importance in biological and catalytic applications. mdpi.com

Analysis of Bond Lengths and Angles in Coordination Polyhedra

Thermodynamic Stability and Kinetic Inertness of Metal Complexes

The utility of a metal complex for many applications hinges on its stability, which is described by two distinct concepts: thermodynamic stability and kinetic inertness.

Thermodynamic Stability : This refers to the position of the equilibrium for the complex formation reaction. It is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A large log K value indicates that the complex is highly favored at equilibrium, meaning a high proportion of the metal ion exists in the complexed form in solution. libretexts.org Picolinate-based ligands are known to form highly stable complexes with a variety of metal ions. The stability is influenced by factors like the number of donor atoms, the pre-organization of the ligand, and the nature of the metal ion (hard vs. soft acid-base principles). libretexts.orgacs.orgsemanticscholar.org For example, increasing the number of coordinating picolinate arms on a tripodal ligand from two to three significantly increases the thermodynamic stability of its Ga(III) complex. acs.orgsemanticscholar.org

The table below shows stability constants for several metal complexes with picolinate-containing ligands, illustrating their high thermodynamic stability.

LigandMetal Ionlog KRef
Tpaa (tripodal picolinate)Ga³⁺21.32 acs.org, semanticscholar.org
nompa (picolinate-functionalized triazacyclononane)Cu²⁺21.07 nih.gov
do3a-pic (DOTA-like with picolinate pendant)Cu²⁺23.20(4) researchgate.net, otka-palyazat.hu
do3a-picPb²⁺~18.4 mdpi.com
do3a-picZn²⁺~18.4 researchgate.net, otka-palyazat.hu

This table is generated based on data from the provided text.

Kinetic Inertness : This refers to the rate at which a complex undergoes ligand exchange or decomposition reactions. A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). For applications where the release of the metal ion would be detrimental (e.g., in vivo imaging), kinetic inertness is arguably more important than thermodynamic stability. rsc.orgnih.gov Ligands that encapsulate the metal ion within a rigid framework, often macrocyclic, tend to produce the most kinetically inert complexes. rsc.orgnih.gov The kinetic inertness of picolinate-based complexes has been verified through acid-assisted dissociation experiments and by challenging the complexes in serum, where they demonstrate high stability against transchelation by competing biological molecules. acs.orgsemanticscholar.orgacs.org

Solvent Effects on Coordination Complex Formation and Properties

The solvent is not merely a medium in which a reaction occurs; it can be an active participant that profoundly influences the outcome of coordination complex formation. researchgate.net The choice of solvent can dictate the composition, dimensionality (mononuclear vs. polymeric), and crystal structure of the resulting metal-propyl picolinate complex. mdpi.comnih.gov

The most striking illustration of this is seen in the synthesis of mercury(II) picolinate complexes. mdpi.comnih.govresearchgate.net

When the reaction between mercury(II) chloride and picolinic acid is carried out in water , a one-dimensional polymeric chain of {[HgCl(pic)]}n is formed. In this case, water is a poor coordinating solvent for the "soft" Hg(II) ion, allowing the picolinate ligand to act as a bridge between metal centers.

When the same reactants are combined in methanol or ethanol , mononuclear complexes such as [HgCl(pic)(picH)] are isolated. Here, the alcohol molecules can better solvate the species or participate in hydrogen bonding, which favors the crystallization of discrete molecular units over an extended polymer. mdpi.comnih.gov

This solvent-dependent structural outcome can be attributed to several factors:

Solvent Coordination : Solvent molecules can directly coordinate to the metal ion, competing with the primary ligand (this compound). This can block coordination sites and prevent the formation of bridging interactions necessary for polymerization. researchgate.net

Solvation Ability : The ability of a solvent to stabilize the reactants, intermediates, and products through solvation can shift the reaction equilibrium towards a particular architecture. researchgate.net

Hydrogen Bonding : Solvents capable of hydrogen bonding (like water and alcohols) can interact with the picolinate ligand, influencing its conformation and directing the supramolecular assembly in the solid state. researchgate.net

Therefore, the selection of a solvent is a critical parameter in crystal engineering, providing a powerful tool to tune the final architecture and properties of metal-propyl picolinate complexes. nih.gov

V. Computational and Theoretical Studies of Propyl Picolinate and Its Complexes

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of propyl picolinate (B1231196). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its favorable balance of accuracy and computational cost. chemrxiv.orgnrel.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.comarxiv.org By finding the minimum energy structure on the potential energy surface, DFT can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com

For picolinate-containing compounds, DFT has been successfully employed to investigate the geometries of their complexes with various metals. For instance, studies on copper(II) picolinate chelates have used DFT to explore possible solution structures and conformers, revealing how the picolinate donor influences the coordination geometry around the metal center. nih.gov In these studies, geometry optimizations are typically performed using specific functionals, such as B3LYP or M06-L, and a suitable basis set like 6-31G(d,p) or def2-TZVP. nrel.govmdpi.comnih.gov The calculations can also account for solvent effects using models like the Polarizable Continuum Model (PCM).

The optimized geometry corresponds to the lowest point on the potential energy surface, providing insights into the molecule's stability. Energetics, including the total electronic energy and Gibbs free energy, are also obtained from these calculations, allowing for the comparison of the relative stabilities of different isomers or conformers. nrel.gov For example, DFT calculations on different potential structures of copper complexes with picolinate-functionalized ligands have determined the energy differences between various conformers, identifying the most stable forms in solution. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Picolinate-Type Ligand Coordinated to a Metal Center This table presents representative data for a related picolinate system to illustrate typical DFT outputs, based on findings from similar compounds.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthPyridyl-N – Metal2.05 Å
Bond LengthCarbonyl-O – Metal2.10 Å
Bond LengthC=O1.25 Å
Bond LengthC–O (ester)1.35 Å
Bond AnglePyridyl-N – Metal – Carbonyl-O85.0°
Dihedral AngleC–C–C=O178.5°

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the electronic excited states of molecules. chemrxiv.orgrsc.org It is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. arxiv.org By predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability), TD-DFT helps in the interpretation of experimental UV-Vis spectra. chemrxiv.org

The application of TD-DFT can characterize the nature of electronic transitions, such as n→π* or π→π* transitions. This is achieved by analyzing the molecular orbitals involved in the transition. Natural Transition Orbitals (NTOs) are often used to provide a compact and clear picture of the electron-hole pair that constitutes the electronic excitation. chemrxiv.org

For compounds containing a propyl ester and an aromatic system, such as the related propyl gallate, TD-DFT calculations have been shown to accurately predict experimental electronic spectra. nih.gov These calculations can confirm the structure of complexes by matching the calculated spectra of proposed structures with experimental data. nih.gov For propyl picolinate, TD-DFT would be used to predict its UV-Vis spectrum and understand how complexation with metal ions affects its optical properties. The method can also help diagnose potential issues, like charge-transfer excitations, where standard DFT functionals may be less accurate. chemrxiv.orgrsc.org

Table 2: Representative TD-DFT Calculated Electronic Transitions This table shows example data for a molecule with similar chromophores to this compound, illustrating how TD-DFT predicts optical properties.

TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Major Orbital Contribution
S₀ → S₁4.35285n → π
S₀ → S₂4.88254π → π
S₀ → S₃5.51225π → π*

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Computational Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and the experimental spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly those using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. plos.orgresearchgate.net The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). chemaxon.com

Comparing the computed chemical shifts with experimental data serves as a powerful validation of the calculated structure. plos.org For complex molecules where spectral overlap occurs, simulation can help assign specific signals to the correct nuclei. researchgate.net This approach has been successfully used to correlate the experimental and predicted chemical shifts for complex Schiff bases and their metal complexes, achieving high correlation coefficients. plos.org For this compound, GIAO-DFT calculations would predict the chemical shifts for all proton and carbon atoms, aiding in the complete assignment of its experimental NMR spectra.

Table 3: Comparison of Experimental and Simulated ¹H NMR Chemical Shifts for a Representative Organic Ester This table provides an example of the accuracy of NMR prediction for a molecule containing functional groups similar to this compound.

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
Aromatic H-38.708.750.05
Aromatic H-47.907.980.08
Aromatic H-57.507.550.05
Aromatic H-68.108.120.02
O–CH₂4.304.380.08
CH₂–CH₂1.801.870.07
CH₃1.001.050.05

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. americanpharmaceuticalreview.com DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. faccts.deresearchgate.net These calculations are performed after a geometry optimization to ensure the structure is at a true energy minimum (confirmed by the absence of imaginary frequencies). faccts.de

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the computed frequencies are typically scaled by an empirical factor. faccts.de The predicted spectra can then be compared with experimental IR and Raman spectra to assign specific bands to particular vibrational modes, such as C=O stretching, C–H bending, or ring deformation modes. researchgate.netlibretexts.org This analysis provides a detailed understanding of the molecule's vibrational properties and can be used to identify different polymorphs or conformers. americanpharmaceuticalreview.com For this compound, these calculations would help in assigning its IR and Raman spectra and understanding how the vibrational modes are affected upon coordination to a metal ion.

Table 4: Predicted vs. Experimental Vibrational Frequencies for a Picolinate-like Structure This table illustrates the correlation between calculated (scaled) and experimental vibrational data.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (IR)Assignment
ν(C=O)17251730Carbonyl Stretch
ν(C=N)15901595Pyridine (B92270) Ring Stretch
ν(C–O)12501255Ester C–O Stretch
δ(CH₂)14601465Propyl CH₂ Scissoring
Ring Breathing9951000Pyridine Ring Mode

Simulation of NMR Chemical Shifts

Mechanistic Investigations of Synthetic Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. scielo.br By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between the reactant and the transition state) provide insight into the reaction kinetics and can help explain why a particular reaction pathway is favored over another. nih.gov

For reactions involving picolinate derivatives, computational studies can illuminate the detailed reaction mechanism. For example, in the synthesis of picolinamides, which are structurally related to this compound, computational studies can be used to assess the viability of proposed intermediates and transition states. researchgate.net Mechanistic studies on the synthesis of picolinate derivatives using heterogeneous catalysts have also been proposed, outlining the potential roles of different catalytic sites. researchgate.net These investigations can explore regioselectivity, stereoselectivity, and the role of the catalyst in lowering the activation barriers. scielo.br A computational study on the synthesis of this compound could explore different esterification methods, evaluating the energy profiles of acid-catalyzed versus base-catalyzed pathways to determine the most plausible and efficient synthetic route.

Elucidation of Reaction Pathways and Transition States

Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which dictates the material's physical properties. X-ray crystallography provides the definitive structure, while computational tools like Hirshfeld surface analysis offer quantitative insights into the nature and significance of these interactions. iucr.orgnih.gov

Studies on co-crystals of ethyl 2-picolinate with fumaric acid have utilized single-crystal X-ray crystallography and Hirshfeld analysis to detail the intermolecular forces at play. tandfonline.comtandfonline.com The crystal packing in this system is stabilized by a combination of intermolecular C–H···O and O–H···N hydrogen bonds, as well as weak π–π stacking interactions, which together form a three-dimensional supramolecular architecture. tandfonline.comtandfonline.com Hirshfeld surface fingerprint plots quantify these interactions, showing that for the ethyl picolinate co-crystal, the most significant contacts are H···H (41.6%), O···H (34.8%), and C···H (8.5%). tandfonline.com Similar analyses on copper(II) complexes with picolinate ligands reveal that O···H/H···O contacts are dominant, playing a crucial role in the cohesion of the crystal structure. iucr.orgiucr.org The introduction of different substituents on the picolinate ring can induce significant changes in both molecular conformation and crystal packing, driven by the interplay between π-stacking and other weak non-bonding contacts. nih.gov For this compound, one would expect similar types of interactions, with the flexible propyl chain potentially influencing the packing efficiency and introducing additional van der Waals contacts.

Table 2: Dominant Intermolecular Interactions in Picolinate-Related Crystal Structures

Compound/Complex Technique(s) Used Key Intermolecular Interactions Identified Citation(s)
Ethyl 2-picolinate / Fumaric acid co-crystal SC-XRD, Hirshfeld Surface Analysis, DFT C–H···O and O–H···N hydrogen bonds, weak π–π stacking. tandfonline.comtandfonline.com
Bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ2N,O)copper(II) SC-XRD, Hirshfeld Surface Analysis O···H/H···O contacts (dominant), hydrogen bonding. iucr.orgiucr.org
Methyl 5-((cinnamoyloxy)methyl)picolinate SC-XRD, Hirshfeld Surface Analysis H···H (44.9%), O···H (20.1%), C···H (17.5%), N···H (5.7%). nih.gov

Theoretical Insights into Metal-Ligand Binding and Stability

The stability and reactivity of metal complexes of this compound are fundamentally determined by the nature of the metal-ligand bond. DFT and other quantum chemical methods are extensively used to analyze these interactions, providing insights into coordination geometry, electronic structure, and bond strength. europa.eud-nb.infosemanticscholar.org

Picolinate and its ester derivatives typically act as N,O-bidentate ligands, forming a stable five-membered chelate ring with a metal ion. mdpi.comnih.gov Theoretical studies on rhodium(III) and iridium(III) tris-picolinate complexes show that the metal-ligand bond is formed via electron donation from the lone pairs on the nitrogen and oxygen atoms of the ligand to the s and d orbitals of the metal. researchgate.net Natural Bond Orbital (NBO) and Natural Energy Decomposition Analysis (NEDA) are powerful methods for dissecting these interactions. semanticscholar.orgnih.gov For instance, a NEDA study on scandium(III) complexes confirmed that while electrostatic forces are significant, covalent contributions from ligand → metal charge transfer (CT) are crucial for bonding, with anionic oxygen and aromatic nitrogen atoms being the primary donors. nih.gov

DFT calculations on copper(II) picolinate complexes have been used to explore how coordination geometry influences stability. nih.gov These studies can compare the relative energies of different conformers, such as distorted square-pyramidal versus trigonal-bipyramidal geometries, and correlate these structures with electronic properties and metabolic stability. nih.gov For lead(II) complexes with various macrocyclic ligands containing picolinate arms, DFT calculations revealed that the picolinate group can cause significant distortions from ideal geometries due to its steric bulk, which in turn weakens some metal-ligand interactions. semanticscholar.org These theoretical approaches allow for a systematic evaluation of how modifications to the ester group, such as changing from ethyl to propyl, might subtly influence the electronic structure and stability of the resulting metal complexes.

Table 3: Summary of Theoretical Findings on Metal-Picolinate Bonding

Metal Complex System Computational Method Key Findings on Binding and Stability Citation(s)
Rhodium(III) and Iridium(III) Tris-picolinate DFT, TD-DFT N,O-bidentate coordination; ligand N/O lone pair donation to metal s/d orbitals; characterization of MLCT and LLCT transitions. researchgate.net
Copper(II) Picolinate Chelates DFT Five-coordinate geometries (e.g., distorted square-pyramidal) can be more inert than six-coordinate ones; ground state depends on geometry. nih.gov
Lead(II) Macrocyclic Complexes with Picolinate Arms DFT, NEDA Picolinate pendant arm causes structural distortion due to steric crowding, leading to increased metal-ligand distances and weaker interactions. semanticscholar.org
Scandium(III) Complexes with DOTA and other ligands DFT, NEDA Bonding is highly ionic but with significant covalent contributions from ligand→metal charge transfer, primarily from anionic O and aromatic N donors. nih.gov

Vi. Advanced Research Themes and Specialized Academic Applications

Propyl Picolinate (B1231196) in Materials Science and Engineering

Picolinate-based ligands, including esters like propyl picolinate, are integral to the development of sophisticated materials. Their bidentate coordination motif, involving the pyridine (B92270) nitrogen and the carboxylate oxygen, allows for the construction of stable and functionally diverse metal complexes. These complexes are at the forefront of research in metal-organic frameworks, catalysis, and optoelectronics.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The tunability of their pore size, shape, and chemical environment makes them prime candidates for applications in gas storage, separation, and catalysis. mdpi.comnih.gov While picolinic acid itself is a common linker, the use of picolinate esters can be approached in two ways: as functionalized linkers that influence the framework's properties or as products synthesized using MOF-based catalysts.

Researchers have successfully synthesized novel picolinate and picolinic acid derivatives using a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, as a highly efficient heterogeneous catalyst. researchgate.netnih.gov This process involves a multi-component reaction that proceeds at ambient temperatures, highlighting the catalytic prowess of MOFs in synthesizing complex organic molecules. nih.gov The high surface area and active sites within the MOF's porous structure facilitate the reaction. nih.gov

The design of MOFs can also incorporate picolinate moieties directly into the framework to impart specific functionalities. The strategic selection of linkers is crucial for controlling the resulting porosity and architecture of the material. nih.gov The introduction of functional groups, such as the propyl ester of this compound, onto the organic linker can modulate the framework's interaction with guest molecules, a key aspect of designing MOFs for targeted applications like selective gas adsorption. mdpi.com For example, the isoreticular MOF series MFM-180 to MFM-185 demonstrates how modifying linker geometry can precisely control porosity and enhance methane (B114726) and carbon dioxide adsorption properties. nih.gov

Table 1: Properties of Select Picolinate-Related MOFs and Catalysts
MaterialDescriptionKey Finding/ApplicationReference
UiO-66(Zr)-N(CH₂PO₃H₂)₂Zirconium-based MOF with phosphonic acid functional groups.Heterogeneous catalyst for the synthesis of picolinate derivatives at ambient temperature. researchgate.netnih.gov
IRMOF-1 (MOF-5)Consists of Zn₄O clusters linked by 1,4-benzenedicarboxylate.A foundational MOF structure whose properties can be tuned by functionalizing the organic linker, a principle applicable to picolinate-based linkers. mdpi.com
MFM-185aAn octacarboxylate MOF.Achieved a high BET surface area of 4,734 m²/g and showed high gravimetric and volumetric deliverable methane capacity. nih.gov
MIL-53A flexible MOF built from trivalent metal ions (Al, Cr, Fe) and 1,4-terephthalate linkers.Exhibits a "breathing effect," where pores contract or expand, a dynamic property relevant to functionalized picolinate linkers. mdpi.com

Picolinate ligands are instrumental in the design of both homogeneous and heterogeneous catalysts. Metal complexes featuring picolinate ligands have demonstrated significant catalytic activity in a variety of organic transformations, particularly oxidations.

In the realm of heterogeneous catalysis, vanadium picolinate complexes encapsulated within zeolite supports have shown distinct advantages. researchgate.net These ship-in-a-bottle catalysts exhibit unique selectivity, such as the preferable oxidation of smaller substrates in competitive reactions and the targeted oxidation of terminal methyl groups in alkanes. researchgate.net The confinement of the active complex within the zeolite's pores imposes transport discrimination and orients the substrate, leading to selectivities not observed with the corresponding homogeneous catalysts. researchgate.net

Furthermore, picolinate moieties have been used to decorate polyoxometalates, creating robust catalysts for various reactions. For instance, 2-picolinate-decorated iron–lanthanide heterometallic germanotungstates have been synthesized, demonstrating the modularity of using picolinates to build complex, multifunctional catalytic systems. acs.org Research has also explored the synthesis of picolinate derivatives using MOFs as solid catalysts, which can be easily separated from the reaction mixture and reused, offering a greener alternative to traditional methods. researchgate.net

The hydrolysis of picolinate esters themselves has been a subject of study, revealing the catalytic role of alkali metal ions. In the ethanolysis of 4-nitrophenyl picolinate, the reaction is catalyzed by alkali metal ethoxides, demonstrating how the environment can influence reactions at the ester group. acs.org

Picolinate is a widely used ancillary ligand in this context. The famous blue-emitting complex, iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2′] picolinate (FIrpic), is a benchmark material in the OLED industry, known for its high electrophosphorescence. rsc.orggoogle.com The electronic properties of the picolinate ligand can be systematically modified by introducing substituents onto the pyridine ring. worktribe.comrsc.org This allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex, which in turn dictates the emission color and efficiency. rsc.org

Research has demonstrated that the position of substituents on the picolinate ring has a dramatic effect on the photophysical behavior of the resulting iridium complex. worktribe.comrsc.org For instance, attaching electron-withdrawing or electron-donating groups can shift the emission wavelength and influence the nature of the emissive excited state, which can be of metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) character. rsc.org This tunability makes picolinate esters like this compound valuable targets for designing new phosphorescent materials for next-generation displays and lighting.

Role in Homogeneous and Heterogeneous Catalysis

Rational Design of Novel Picolinate Ester Ligands

The rational design of ligands is a cornerstone of modern coordination chemistry. For picolinate esters, design strategies focus on stereochemical control and the electronic influence of substituents to tailor the properties of the resulting metal complexes for specific applications.

Stereochemistry is a critical factor in the design of functional metal complexes. The introduction of chiral centers into a ligand scaffold can lead to the formation of stereospecific complexes with unique catalytic or recognition properties. Picolinate esters can be readily incorporated into chiral structures, often derived from natural sources like amino acids.

Researchers have synthesized chiral (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligands from L-amino acid esters. rsc.orgrsc.org These ligands combine the coordinating properties of picolinamide (B142947) and triazole units with the inherent chirality of the amino acid backbone. rsc.org The resulting ligands adopt specific conformations, such as a U-shape, which are stabilized by intramolecular hydrogen bonds. rsc.org When these chiral ligands coordinate to metal ions like terbium(III), they form luminescent complexes whose structure and properties are directed by the ligand's stereochemistry. rsc.org

Similarly, the stereochemistry of tripodal picolinate ligands has been shown to have a profound impact on the stability and inertness of their gallium(III) complexes. researchgate.net Molecular modeling has revealed that a better size-fit of the Ga(III) ion into the ligand's cavity, dictated by the scaffold's stereochemistry, leads to superior thermodynamic stability. researchgate.net These findings underscore the importance of precise stereochemical control in ligand design, where a this compound moiety could serve as a functional component within a larger, chiral architecture.

The electronic properties of the picolinate ligand can be systematically tuned by adding substituents to the pyridine ring. This has a direct and predictable impact on the ligand's coordination behavior and the properties of the resulting metal complex. Electron-donating groups (e.g., -OCH₃, alkyl groups) increase the electron density on the pyridine nitrogen, generally leading to stronger coordination, while electron-withdrawing groups (e.g., -Cl, -CF₃) decrease it.

This principle has been explored in various systems. In a series of lanthanide complexes, picolinate arms were para-substituted with groups of varying electronic character (OMe, H, Cl, CF₃). diva-portal.org Cyclic voltammetry studies showed a linear correlation between the Hammett substituent constants and the reduction potentials of the pyridine units, confirming that the electron-accepting ability of the picolinate increases with the electron-withdrawing strength of the substituent. diva-portal.org This electronic tuning was found to open a previously unexplored quenching pathway (electron transfer from the antenna to the pyridine), which has a crucial impact on the luminescence of the lanthanide complex. diva-portal.org

Similarly, in manganese(II) complexes with pentadentate ligands containing dipicolinic acid units, the nature of the substituent on the central amine nitrogen atom significantly affects the stability of the complex. rsc.orgresearchgate.net A hexadentate ligand with an acetate (B1210297) substituent formed a much more stable Mn²⁺ complex (log Kₘₙₗ = 13.19) compared to a pentadentate ligand with a phenyl substituent (log Kₘₙₗ = 9.55). rsc.orgresearchgate.net This highlights how subtle changes in the ligand structure, including the presence and nature of substituents, can lead to large differences in coordination properties.

Table 2: Influence of Substituents on Picolinate Ligand Properties and Complex Stability
Picolinate SystemSubstituent (X)Effect ObservedFinding/ValueReference
Gd(III) complexes with para-substituted picolinates-OMeModulation of pyridine reduction potential and complex luminescenceMost electron-donating; lowest reduction potential. diva-portal.org
-HReference compound.-
-ClElectron-withdrawing.-
-CF₃Most electron-withdrawing; highest reduction potential; increased luminescence quenching.-
Vanadyl-picolinate complexes3-methylPositional effect on biological activityStudied for insulinomimetic properties. jst.go.jp
6-methylDifferent survival rate and glucose-lowering effect in STZ-mice compared to the 3-methyl isomer.-
Mn(II) complexes with DPAA-type ligandsAcetate (hexadentate ligand)Effect on thermodynamic stability of the complexlog KMnL = 13.19 (more stable) rsc.orgresearchgate.net
Phenyl (pentadentate ligand)log KMnL = 9.55 (less stable)-

Stereochemical Considerations in Ligand Design

Advanced Analytical Methodologies for Detection and Quantification

In specialized academic research, the accurate detection and quantification of compounds like this compound rely on sophisticated analytical methodologies that offer high sensitivity and specificity. The choice of technique is often dictated by the sample matrix, the required detection limits, and the need for structural confirmation. Advanced hyphenated techniques, which couple powerful separation methods with sensitive detection systems, are paramount.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental separation techniques in modern analytical chemistry. americanpharmaceuticalreview.comscirp.org For a volatile ester like this compound, GC is a particularly suitable method. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with a stationary phase within a capillary column. shimadzu.combibliotekanauki.pl Specialized columns, such as those with cyanopropyl phases, are used to achieve fine separation of structurally similar compounds. shimadzu.com

For detection, GC is often coupled with a mass spectrometer (GC-MS). mdpi.com This hyphenated technique not only quantifies the compound but also provides structural information through the mass fragmentation pattern of the ionized molecule, offering a high degree of confidence in its identification. mdpi.comrsc.org The sensitivity of GC-MS allows for the detection of trace amounts of substances. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as one of the most powerful and sensitive analytical tools for quantifying organic molecules in complex samples. americanpharmaceuticalreview.comsemanticscholar.org This method is especially useful for compounds that are not sufficiently volatile for GC or for when extremely low detection limits are necessary. semanticscholar.org Research on other picolinate esters has demonstrated the exceptional sensitivity of this technique. semanticscholar.org For instance, a method involving the derivatization of a steroid into a picolinoyl ester allowed for quantification at the femtogram level using LC-electrospray ionization-MS/MS (LC-ESI-MS/MS). semanticscholar.org This highlights the potential for developing highly sensitive assays for this compound, enabling its detection in challenging biological or environmental matrices. semanticscholar.orgresearchgate.net The specificity of tandem mass spectrometry (MS/MS) is achieved by selecting a specific parent ion and monitoring its characteristic fragment ions, which significantly reduces background noise and enhances detection limits. mdpi.com

Table 1: Advanced Analytical Methodologies for this compound

MethodologySeparation PrincipleDetection MethodKey Advantages for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility and polarity. shimadzu.combibliotekanauki.plMass Spectrometry (MS)Excellent for volatile esters; provides structural confirmation through mass spectra and high sensitivity. mdpi.comrsc.org
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions. americanpharmaceuticalreview.comscirp.orgTandem Mass Spectrometry (MS/MS)Extremely high sensitivity and specificity; suitable for complex matrices; applicable even if the compound is not volatile. semanticscholar.orgmdpi.com
High-Performance Thin-Layer Chromatography (HPTLC)Adsorption chromatography on a planar surface. sphinxsai.comDensitometryCan be used for stability-indicating assays and to separate the parent compound from its degradation products. sphinxsai.com

Environmental Fate and Degradation Pathways (Academic Context)

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in various environmental compartments. For this compound, its persistence and degradation are governed by a combination of abiotic (non-biological) and biotic (biological) processes. up.pt

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through physical or chemical processes without the involvement of microorganisms. encyclopedia.pub

Hydrolysis : As an ester, this compound is susceptible to hydrolysis. encyclopedia.pub This chemical reaction involves the cleavage of the ester bond by water, which would break down this compound into its constituent parts: picolinic acid and n-propanol. mdpi.com The rate of hydrolysis is highly dependent on environmental factors such as pH and temperature. mdpi.commdpi.com The process is generally faster under either acidic or alkaline conditions compared to a neutral pH. encyclopedia.pub

Photolysis : This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. up.pt The pyridine ring within the picolinate structure can absorb UV light, which may provide the necessary energy to break chemical bonds and initiate degradation. The extent and rate of photolysis depend on the light intensity and the presence of other substances in the environment that can act as photosensitizers.

Biotic Degradation

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. up.ptencyclopedia.pub This is often the most significant pathway for the complete removal of organic compounds from the environment. up.pt

Enzymatic Hydrolysis : The first step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester linkage by microbial enzymes (esterases), yielding picolinic acid and n-propanol. up.pt This process is analogous to chemical hydrolysis but is catalyzed by enzymes.

Mineralization : Following the initial breakdown, microorganisms can utilize the resulting products as a source of carbon and energy. nih.gov N-propanol is a simple alcohol that is readily biodegradable by a wide variety of microorganisms. The degradation of picolinic acid, a pyridine derivative, proceeds through more specialized metabolic pathways. science.govresearchgate.net Bacteria capable of degrading pyridine-based compounds typically employ enzymes like hydroxylases and dioxygenases to open the aromatic ring, eventually breaking it down into smaller molecules that can enter central metabolic cycles like the citric acid cycle. science.gov Ultimately, complete biotic degradation can lead to the mineralization of the compound into carbon dioxide, water, and inorganic nutrients. up.pt

Table 2: Potential Degradation Pathways of this compound

ProcessTypePrimary ReactionExpected Degradation Products
HydrolysisAbioticCleavage of the ester bond by water. mdpi.comPicolinic acid, n-Propanol
PhotolysisAbioticBreakdown of chemical bonds by UV radiation. up.ptVarious photoproducts
BiodegradationBioticEnzymatic hydrolysis followed by microbial metabolism of the products. up.ptscience.govPicolinic acid, n-Propanol, and ultimately CO₂, H₂O, and biomass. up.pt

Q & A

Q. What are the best practices for reporting this compound’s spectroscopic data in peer-reviewed journals?

  • Answer : Include raw spectral data (NMR, IR) in supplementary materials. For NMR, specify solvent, frequency, and calibration standards. For mass spectra, provide ionization mode and resolution. Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.